Reduced Hydrogen-Bond Donor Count Versus Non-Methylated Indole–Pyrazole Comparator Improves Drug-Likeness Predictors
CAS 1207042-84-9 possesses 1 hydrogen bond donor (HBD), compared with 3 HBDs for the closely related non-methylated analog 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide (CAS 1206999-23-6), which retains the indole N–H and pyrazole N–H donors [1][2]. The lower HBD count of the target compound predicts improved passive membrane permeability based on established drug-likeness rules, without altering the XLogP3 value (2.7 for both compounds) [1][2]. This difference is structurally attributable to N-methylation of the indole ring and the 1-pyrazolyl (vs. 3-pyrazolyl) attachment, which eliminates two additional hydrogen bond donors.
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 51.9 Ų; XLogP3 = 2.7 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide (CAS 1206999-23-6): HBD = 3; TPSA = 73.6 Ų; XLogP3 = 2.7 |
| Quantified Difference | ΔHBD = −2 (67% reduction); ΔTPSA = −21.7 Ų (29% reduction) |
| Conditions | Computed properties from PubChem using XLogP3 (v3.0) and Cactvs (v3.4.8.24); values derived from 2D chemical structures |
Why This Matters
Lower HBD count and reduced TPSA are associated with improved oral bioavailability and blood–brain barrier penetration potential, making this compound a more favorable starting point for cell-permeable probe development compared with non-methylated, 3-pyrazolyl regioisomers.
- [1] PubChem Compound Summary CID 45497692. 2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary CID 38779458. 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
